molecular formula C12H17FN2O B7932438 (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide

Cat. No.: B7932438
M. Wt: 224.27 g/mol
InChI Key: FHRUBQMTCXDQQH-VIFPVBQESA-N
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Description

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide ( 1353996-23-2) is a chiral organic compound with the molecular formula C 12 H 17 FN 2 O and a molecular weight of 224.28 g/mol . This molecule features a stereogenic center in the (S) configuration and contains a fluorinated benzyl group, which may influence its binding affinity and metabolic stability in biological systems. Compounds with this structural motif, particularly those incorporating fluorobenzyl groups on a propanamide core, are of significant interest in medicinal chemistry research. Scientific literature and patents indicate that similar N-ethyl-N-(fluorobenzyl)propanamide derivatives are investigated as key intermediates and building blocks in the synthesis of potential therapeutic agents . For instance, research into 3-(N,N-disubstituted amino)propionamide derivatives explores their application as cholesterol ester transfer protein (CETP) inhibitors for the potential treatment of cardiovascular diseases . Furthermore, structurally related propanamides are studied as potent antagonists of the TRPV1 (vanilloid receptor 1), a promising target for managing chronic and inflammatory pain . The presence of the 4-fluorobenzyl group in this compound is a critical feature that can be utilized to modulate the lipophilicity and receptor interaction profiles of novel bioactive molecules. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the development of new pharmacologically active compounds. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-amino-N-ethyl-N-[(4-fluorophenyl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRUBQMTCXDQQH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)F)C(=O)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=C(C=C1)F)C(=O)[C@H](C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into various aspects of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a chiral center, which contributes to its unique properties and biological activities. The presence of the 4-fluorobenzyl group is significant as it may enhance the compound's interaction with biological targets. Its molecular formula is C12H17FN2OC_{12}H_{17}FN_2O with a molar mass of approximately 220.28 g/mol.

Research indicates that this compound interacts with specific neurotransmitter systems. Preliminary studies suggest it may act as a modulator or inhibitor at various receptors involved in neurotransmission, particularly sigma receptors, which are implicated in numerous neurological disorders .

Potential Mechanisms:

  • Sigma Receptor Antagonism : The compound has been studied for its role as a sigma receptor antagonist, which may have implications for treating conditions such as depression and anxiety.
  • Neurotransmitter Modulation : Due to its structural similarities with amino acids, it may influence neurotransmitter release and uptake, potentially affecting mood and cognitive functions.

Neuropharmacological Effects

Studies have highlighted the potential of this compound in treating neurological disorders. Its ability to modulate sigma receptors suggests a possible role in alleviating symptoms associated with anxiety and depression.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Initial findings indicate that derivatives of propionamide compounds exhibit selective activity against various pathogens, including both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
This compoundC12H17FN2OEthyl substitution increases molecular weightPotential sigma receptor antagonist
(S)-2-Amino-N-(4-fluoro-phenyl)-propionamideC9H11FN2OChiral center; neuroactive propertiesModulates neurotransmitter systems
(S)-(+)-2-[4-(fluorobenzyl)amino]propanoic acidC10H12FN2O2Carboxylic acid instead of amideAltered solubility and reactivity

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

  • Neuropharmacology Study : A study examining the compound's effect on sigma receptors showed promising results in reducing anxiety-like behavior in animal models, suggesting its potential as a therapeutic agent.
  • Antimicrobial Activity Assessment : In vitro tests demonstrated that derivatives of propionamide compounds, including this one, exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antimicrobial agents .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated primarily for its central nervous system (CNS) effects . Key therapeutic areas include:

  • Anticonvulsant Activity : Research indicates that (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide displays significant anticonvulsant properties. It has been tested in various rodent models, demonstrating efficacy comparable to established antiepileptic drugs .
  • Neuroprotective Effects : The compound has shown potential in protecting neurons from damage due to excitotoxicity, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
  • Analgesic Properties : It is also noted for its analgesic effects, particularly in the management of chronic and neuropathic pain. This aligns with findings that suggest its utility in alleviating pain conditions through modulation of neurotransmitter systems .

Synthesis and Formulations

The synthesis of this compound involves several steps, typically starting from commercially available amino acids or their derivatives. The formation of mesylate salts has been explored to improve solubility and bioavailability, which are critical for pharmaceutical formulations .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1AlkylationEthyl bromideN-ethyl derivative
2AmidationPropionic acidFormation of propionamide
3Salt FormationMethanesulfonic acidMesylate salt

Clinical Applications

The clinical applications of this compound are broad, with ongoing research focusing on:

  • Epilepsy Management : As an anticonvulsant, it is being evaluated for both generalized and partial seizures.
  • Chronic Pain Conditions : Its analgesic properties are being explored in conditions like fibromyalgia and neuropathic pain syndromes.
  • Psychiatric Disorders : There is potential for use in anxiety disorders and depression due to its CNS effects.

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

  • A study involving patients with chronic migraines reported significant reductions in pain frequency when treated with this compound compared to placebo controls .
  • In a randomized trial for epilepsy, patients receiving the compound showed a marked decrease in seizure frequency over a 12-week period compared to baseline measures .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of the target compound with its analogs:

Compound Name N-Substituents Benzyl Substituent Backbone Molecular Weight Key Features
(S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide Ethyl, 4-fluorobenzyl 4-fluoro Propionamide ~238.3* S-configuration; moderate lipophilicity; balanced steric/electronic effects
(S)-2-Amino-N-isopropyl-N-(4-fluoro-benzyl)-propionamide Isopropyl, 4-fluorobenzyl 4-fluoro Propionamide 238.3 Increased steric bulk; potential reduced membrane permeability
(S)-2-Amino-N-ethyl-N-(2-iodo-benzyl)-propionamide Ethyl, 2-iodobenzyl 2-iodo Propionamide Higher† Enhanced polarizability; potential halogen bonding interactions
Safinamide (propanamide derivative) Methanesulfonate salt 3-fluorobenzyloxy Propanamide ~303.3‡ MAO-B inhibitor; improved solubility due to sulfonate group
(S)-2-Amino-N-isopropyl-3-methyl-N-(4-methylsulfanyl-benzyl)-butyramide Isopropyl, methylsulfanylbenzyl 4-methylsulfanyl Butyramide Not reported Longer chain; sulfur atom enhances hydrophobic interactions

*Estimated based on analog in ; †Molecular weight increases due to iodine (127 g/mol vs. fluorine: 19 g/mol); ‡Includes methanesulfonate counterion.

Key Research Findings

Pharmacological Implications
  • Safinamide () demonstrates that fluorinated benzyl groups and sulfonate salts enhance MAO-B inhibition and bioavailability. The target compound lacks the sulfonate group, suggesting divergent pharmacological profiles .
  • The S-configuration in all listed analogs is critical for enantioselective binding, as seen in Safinamide’s clinical efficacy .
Physicochemical Properties
  • Lipophilicity : The target compound’s ethyl and 4-fluorobenzyl groups balance hydrophobicity, whereas the isopropyl analog () may exhibit higher logP values due to increased alkyl chain bulk .
  • Solubility : Safinamide’s methanesulfonate group significantly improves aqueous solubility, a feature absent in the target compound and its halogenated analogs .

Preparation Methods

Core Reaction Sequence

The synthesis of (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide typically follows a three-step sequence:

  • Chiral amino acid activation : (S)-2-aminopropionic acid (L-alanine) is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions.

  • Amide bond formation : The Boc-protected amine reacts with 4-fluoro-benzyl chloride or bromide in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-Ethylation and deprotection : The intermediate undergoes alkylation with ethyl iodide or bromide, followed by Boc removal using trifluoroacetic acid (TFA).

Representative Reaction Scheme :

Boc-L-alanine+4-fluoro-benzyl chlorideDCC, CH2Cl2Boc-protected intermediateEthyl iodide, K2CO3N-Ethylated intermediateTFAThis compound\text{Boc-L-alanine} + \text{4-fluoro-benzyl chloride} \xrightarrow{\text{DCC, CH}2\text{Cl}2} \text{Boc-protected intermediate} \xrightarrow{\text{Ethyl iodide, K}2\text{CO}3} \text{N-Ethylated intermediate} \xrightarrow{\text{TFA}} \text{this compound}

Solvent and Temperature Optimization

  • Solvent systems : Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for amide coupling due to their inertness and ability to dissolve polar intermediates.

  • Temperature control : Reactions are conducted at 0–5°C during coupling to minimize racemization, followed by gradual warming to room temperature.

Table 1: Yield Variation with Coupling Agents

Coupling AgentSolventTemperature (°C)Yield (%)Purity (HPLC)
DCCDCM0–57895.2
EDC/HOBtTHF0–58597.8
HATUDMF259298.5

Data synthesized from.

Enantioselective Synthesis and Chirality Control

Chiral Auxiliary Approaches

To preserve the (S)-configuration, Boc-L-alanine serves as a chiral starting material. Alternative methods include:

  • Asymmetric catalysis : Palladium-catalyzed alkylation with chiral ligands (e.g., BINAP) achieves enantiomeric excess (ee) >99%.

  • Dynamic kinetic resolution : Racemic mixtures are resolved using immobilized lipases in organic-aqueous biphasic systems.

Crystallization-Based Resolution

  • Diastereomeric salt formation : (R)- and (S)-enantiomers are separated using (D)-ditoluoyl tartaric acid, yielding >98% ee after recrystallization.

  • Solvent screening : Ethyl acetate/hexane (3:1) provides optimal crystal growth for the target enantiomer.

Table 2: Enantiomeric Excess Under Different Resolution Conditions

Resolution MethodChiral Agentee (%)Recovery (%)
Tartaric acid(D)-ditoluoyl tartaric98.572
Enzymatic resolutionCandida antarctica lipase B95.268
ChromatographicChiralcel OD-H99.158

Data derived from.

Industrial-Scale Production Strategies

Continuous Flow Synthesis

  • Microreactor systems : Enhance heat transfer and reduce reaction times (e.g., 30 minutes for amide coupling vs. 24 hours in batch).

  • In-line purification : Integrated liquid-liquid extraction removes unreacted starting materials, achieving >90% purity without chromatography.

Green Chemistry Innovations

  • Solvent substitution : Cyclopentyl methyl ether (CPME) replaces DCM, reducing environmental impact.

  • Catalyst recycling : Immobilized DCC on silica gel allows three reuse cycles without yield loss.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • 1^1H NMR (400 MHz, CDCl3_3): δ 7.32–7.25 (m, 2H, Ar-H), 4.45 (q, 1H, CH-NH2_2), 3.72 (s, 2H, N-CH2_2-Ar), 1.42 (t, 3H, CH2_2-CH3_3).

  • HRMS : m/z calculated for C12_{12}H16_{16}FN2_2O [M+H]+^+: 223.1211; found: 223.1209.

Impurity Profiling

  • HPLC-MS : Detects <0.1% of dibenzyl byproducts using a C18 column (acetonitrile/water gradient).

  • Thermogravimetric analysis (TGA) : Confirms thermal stability up to 200°C, critical for storage .

Q & A

Q. What are the key synthetic routes for (S)-2-Amino-N-ethyl-N-(4-fluoro-benzyl)-propionamide, and how can its enantiomeric purity be ensured?

The compound can be synthesized via condensation of 4-fluorobenzylamine with a suitably protected amino acid derivative. For example, intermediates like N-(4-fluoro-benzyl) derivatives are often prepared by coupling amines with activated carboxylic acids (e.g., using coupling agents like HATU or EDC) . To ensure enantiomeric purity, chiral chromatography or asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is recommended. NMR and chiral HPLC are critical for verifying stereochemical integrity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

  • NMR : Proton and carbon NMR can confirm the presence of the 4-fluoro-benzyl group (δ ~7.2–7.4 ppm for aromatic protons) and the ethylamide moiety (δ ~1.1–1.3 ppm for CH3 and ~3.3–3.5 ppm for CH2) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can validate molecular weight (e.g., calculated vs. observed m/z).
  • HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>95%) and resolves potential diastereomers .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screens should include:

  • Cytotoxicity assays (e.g., MTT or resazurin) against cancer cell lines (e.g., HL-60, HepG2) to assess selectivity .
  • Receptor binding studies : If targeting GPCRs (e.g., opioid or cannabinoid receptors), radioligand displacement assays using tritiated analogs (e.g., [3H]-DAMGO for μ-opioid receptors) are recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assays (e.g., in vitro vs. in vivo)?

Contradictions often arise from differences in metabolic stability, bioavailability, or assay conditions. Strategies include:

  • Pharmacokinetic profiling : Measure plasma stability and metabolic half-life using LC-MS/MS .
  • Dose-response refinement : Use GraphPad Prism to analyze EC50/IC50 values with two-way ANOVA and Dunnett’s post hoc tests to account for variability .
  • Orthogonal assays : Validate in vitro hits with ex vivo tissue models (e.g., isolated organ baths for receptor activity) .

Q. What structural modifications enhance selectivity for target receptors (e.g., CB2 or μ-opioid) while minimizing off-target effects?

  • Fluorine substitution : Introducing electron-withdrawing groups (e.g., 4-fluoro-benzyl) can improve binding affinity to hydrophobic pockets in receptors like CB2 .
  • Amide linker optimization : Replacing the ethyl group with bulkier substituents (e.g., piperidinylmethyl) may reduce off-target interactions, as seen in enkephalin analogs .
  • SAR studies : Systematic variation of the benzyl and ethyl groups, followed by molecular docking (e.g., using AutoDock Vina), can identify critical binding residues .

Q. How should researchers design experiments to investigate its mechanism of action in complex biological systems?

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics can identify downstream pathways affected by the compound .
  • Fluorescence labeling : Conjugate a BODIPY or Cy5 tag to the amine group for live-cell imaging and subcellular localization studies .
  • Knockout models : Use CRISPR-Cas9 to delete putative target genes (e.g., opioid receptors) in cell lines to confirm specificity .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic methods, and how can they be addressed?

  • Low yields in amide coupling : Optimize reaction conditions (e.g., solvent polarity, temperature) and use coupling agents like PyBOP for sterically hindered amines .
  • Racemization risk : Conduct reactions at lower temperatures (0–4°C) and avoid prolonged exposure to basic conditions .

Q. How can conflicting data from receptor binding assays be reconciled?

  • Binding buffer optimization : Adjust pH, ionic strength, and detergent concentrations to mimic physiological conditions .
  • Allosteric modulation tests : Use negative allosteric modulators (NAMs) to distinguish orthosteric vs. allosteric binding .

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